tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate involves several steps. One common method includes the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is cooled. Finally, di-tert-butyl dicarbonate is added, and the mixture is stirred to yield the desired product . Industrial production methods typically involve similar steps but are optimized for larger-scale production.
Chemical Reactions Analysis
tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate involves its role as a protected amine. The compound can participate in various chemical reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate can be compared to similar compounds such as:
N-(tert-Butoxycarbonyl)ethanolamine: This compound has similar protective groups and is used in similar synthetic applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another protected amine used in the preparation of isobaric mix solutions for mass spectrometric analysis.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQRUFNRJKGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607474-26-9 |
Source
|
Record name | tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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